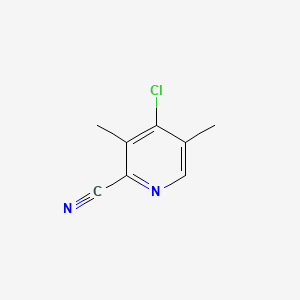

4-Chloro-3,5-dimethylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-11-7(3-10)6(2)8(5)9/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBWJRKKNCKTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,5 Dimethylpicolinonitrile

De Novo Synthesis Pathways

De novo synthesis refers to the construction of the target molecule from simpler, acyclic precursors. illinois.educhemrxiv.orgresearchgate.net These pathways are fundamental in heterocyclic chemistry for creating highly substituted and functionally diverse pyridine (B92270) scaffolds. chemrxiv.orgnih.gov The assembly of the pyridine core and the introduction of its substituents can be performed in various sequences, each presenting unique advantages and challenges.

Ring-Forming Reactions Incorporating Pyridine and Nitrile Moieties

Building the pyridine skeleton with the nitrile group already incorporated is a common strategy. Multicomponent reactions are particularly efficient in this regard, allowing for the rapid assembly of complex heterocyclic structures.

The Guareschi-Thorpe condensation is a classic method for synthesizing 2-pyridone derivatives. researchgate.net Modern variations of this reaction offer environmentally friendly approaches to creating substituted 2-hydroxy-cyanopyridines (which exist in tautomeric equilibrium with 2-pyridones). rsc.orgnih.gov These compounds serve as crucial intermediates that can be further modified to achieve the desired substitution pattern.

The reaction typically involves the three-component condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate (B8463686) (or cyanoacetamide), and an ammonia (B1221849) source. nih.gov Recent advancements have utilized ammonium (B1175870) carbonate in an aqueous medium, which acts as both the nitrogen source for the pyridine ring and as a mild basic buffer to catalyze the condensation steps. nih.gov

To construct a precursor for 4-Chloro-3,5-dimethylpicolinonitrile, one could hypothetically start with acetylacetone (B45752) (2,4-pentanedione) as the 1,3-dicarbonyl component. Condensation with ethyl cyanoacetate in the presence of an ammonia source would lead to the formation of a 2-hydroxy-4,6-dimethylnicotinonitrile. While this places the methyl groups at the 4 and 6 positions, it illustrates the core principle of using the Guareschi-Thorpe reaction to build a pyridine ring containing both methyl and cyano groups. Subsequent steps would be required to adjust the substituent positions and introduce the chloro group, which highlights the complexity of designing a full de novo synthesis for a specifically substituted target.

A general procedure based on modified Guareschi-Thorpe conditions is detailed below. nih.gov

| Parameter | Condition |

| Reactants | 1,3-Dicarbonyl (1 mmol), Alkyl Cyanoacetate (1 mmol), Ammonium Carbonate (2 mmol) |

| Solvent | EtOH:H₂O (1:1) |

| Temperature | 80 °C |

| Work-up | Addition of cold water, filtration of precipitated product |

| This interactive table summarizes a generalized procedure for the advanced Guareschi-Thorpe synthesis of hydroxy-cyano-pyridines. nih.gov |

Introduction of Halogen Functionality

Introducing a chlorine atom at a specific position on a pre-formed pyridine ring requires strategies that can control the regioselectivity of the halogenation reaction. Direct chlorination of pyridine and its alkyl derivatives often leads to a mixture of products and can be difficult to control.

A powerful and widely used method to direct substitution to the 2- and 4-positions of the pyridine ring is through the formation of a pyridine N-oxide. wikipedia.orgresearchgate.netsemanticscholar.org The N-oxide group activates the ring, making the C4 position susceptible to electrophilic attack and subsequent nucleophilic substitution.

The synthesis begins with the oxidation of the parent heterocycle, in this case, 3,5-lutidine (3,5-dimethylpyridine). wikipedia.org This oxidation can be achieved using various peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorgsyn.orgarkat-usa.org

| Reagent | Conditions | Yield |

| 40% Peracetic Acid | Stirring, maintain temp at 85°C during addition | 78-83% |

| Hydrogen Peroxide / Acetic Acid | Standard oxidation conditions | Generally high |

| m-CPBA | Standard oxidation conditions | Generally high |

| This interactive table presents common reagents for the oxidation of pyridine to pyridine-N-oxide. wikipedia.orgorgsyn.orgarkat-usa.org |

Once the 3,5-lutidine-N-oxide is formed, it can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). wikipedia.org This reaction typically proceeds via an addition-elimination mechanism, where the oxygen of the N-oxide attacks the chlorinating agent, followed by the attack of a chloride ion at the 4-position of the pyridine ring. A subsequent elimination step rearomatizes the ring and removes the oxygen atom, yielding 4-chloro-3,5-lutidine. wikipedia.org

The N-oxide strategy is a prime example of a regioselective chlorination method. By temporarily modifying the electronic nature of the pyridine ring, the N-oxide functionality effectively directs the incoming chlorine substituent to the desired C4 position, overcoming the typical reactivity patterns of the pyridine nucleus.

Other regioselective methods exist but may be less direct for this specific target. For instance, lithiation of a substituted chloropyridine can lead to pyridyne intermediates, which can be trapped to install substituents at specific adjacent positions, though this is often more complex. nih.gov Another strategy involves using directing groups, such as an amino group at the C2 position, which can guide halogenation to the C3 or C5 positions. rsc.org For the specific goal of introducing a chlorine atom at the C4 position of a 3,5-dimethylpyridine (B147111) scaffold, the N-oxide route remains one of the most reliable and well-established strategies.

Nitrile Group Formation in Pyridine Systems

The final key step in many synthetic routes is the introduction of the nitrile group at the C2 position (the picolinonitrile moiety). This can be accomplished either by building the ring with the nitrile precursor already in place or by functionalizing a pre-existing pyridine ring.

One of the most powerful industrial methods for nitrile synthesis on an aromatic ring is ammoxidation . This process involves the catalytic, vapor-phase reaction of a methyl-substituted heterocycle with ammonia and oxygen (or air). researchgate.net A potential route to this compound could therefore start from 2,3,5-trimethylpyridine. This starting material would first be chlorinated at the 4-position via the N-oxide method described previously. The resulting 4-chloro-2,3,5-trimethylpyridine (B35177) could then undergo selective ammoxidation of the methyl group at the 2-position to yield the final product. Vanadium-based catalysts are commonly employed for such transformations. researchgate.net

Alternatively, the nitrile group can be introduced via nucleophilic substitution, often facilitated by activating the pyridine ring as an N-oxide. In the Reissert-Henze reaction , a pyridine N-oxide reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride. This reaction introduces the cyano group specifically at the C2 position. A plausible route would involve:

Synthesis of 4-chloro-3,5-lutidine as described in section 2.1.2.

Oxidation of 4-chloro-3,5-lutidine to its corresponding N-oxide.

Reaction of the 4-chloro-3,5-lutidine-N-oxide with a cyanide source to install the nitrile at the C2 position, affording this compound. semanticscholar.org

This method offers high regioselectivity for the introduction of the cyano group, complementing the N-oxide strategy for chlorination.

Conversion of Carboxylic Acid Derivatives to Nitriles (e.g., Amide Dehydration)

For the synthesis of this compound, the logical starting material for this pathway is 4-Chloro-3,5-dimethylpicolinic acid. The carboxylic acid is first activated, commonly with a chlorinating agent like thionyl chloride (SOCl₂), to produce the corresponding acyl chloride. This intermediate is then treated with ammonia (NH₃) to generate 4-chloro-3,5-dimethylpicolinamide.

The final and crucial step is the dehydration of this amide. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA). thieme-connect.de The reaction effectively removes a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N).

Reaction Scheme:

Amide Formation: 4-Chloro-3,5-dimethylpicolinic acid → 4-Chloro-3,5-dimethylpicolinamide

Dehydration: 4-Chloro-3,5-dimethylpicolinamide → this compound

Table 1: Reagents for Carboxylic Acid to Nitrile Conversion

| Step | Transformation | Common Reagents |

|---|---|---|

| 1 | Carboxylic Acid → Amide | i) SOCl₂ or Oxalyl Chloride, ii) NH₃ |

| 2 | Amide → Nitrile | P₂O₅, POCl₃, SOCl₂, Trifluoroacetic Anhydride |

Nucleophilic Substitution with Cyanide Salts on Halogenated Pyridines

The introduction of a cyano group via nucleophilic substitution is a powerful method for forming picolinonitriles. This approach typically involves the reaction of a halogenated pyridine derivative with a cyanide salt, such as sodium or potassium cyanide. chemguide.co.uk The reaction, often referred to as a cyanation reaction, relies on the displacement of a halide ion (e.g., Cl⁻, Br⁻) from the aromatic ring by the cyanide ion (CN⁻).

In the context of synthesizing this compound, a suitable precursor would be a dihalogenated pyridine, specifically 2,4-dichloro-3,5-dimethylpyridine. In this scenario, the chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position due to the electron-withdrawing effect of the ring nitrogen. By carefully controlling reaction conditions, a selective substitution can be achieved.

The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, and may be catalyzed by transition metals like copper(I) cyanide (in the Rosenmund-von Braun reaction) or palladium complexes to facilitate the substitution on the heterocyclic ring. thieme-connect.de

Table 2: Nucleophilic Cyanation Reaction Parameters

| Parameter | Details |

|---|---|

| Substrate | 2,4-Dichloro-3,5-dimethylpyridine |

| Reagent | KCN, NaCN, or CuCN |

| Solvent | DMSO, DMF |

| Conditions | Elevated temperatures; may require a catalyst |

Derivatization from Related Picolinonitrile Precursors

Halogenation of 3,5-Dimethylpicolinonitrile

An alternative synthetic route begins with a pre-formed picolinonitrile and introduces the required halogen substituent. Direct halogenation of 3,5-dimethylpicolinonitrile (also known as 3,5-dimethyl-2-pyridinecarbonitrile) is a direct approach to install the chlorine atom at the 4-position. thieme-connect.de

Electrophilic halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, specific methods have been developed for the chlorination of pyridine derivatives. google.comgoogle.com Vapor-phase chlorination at high temperatures is one such industrial method. For laboratory-scale synthesis, chlorination can be achieved using reagents like chlorine gas in the presence of a catalyst or in strong acids. Another approach involves the chlorination of the corresponding N-oxide. First, 3,5-dimethylpicolinonitrile is oxidized to its N-oxide derivative. This N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The N-oxide activates the pyridine ring, directing chlorination to the 4-position, followed by the removal of the N-oxide group to yield this compound.

Table 3: Chlorination Methods for Cyanopyridines

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| N-Oxide Chlorination | 1. H₂O₂/Acid, 2. POCl₃ or SO₂Cl₂ | Stepwise reaction, often with heating | patsnap.com |

| High-Temp Chlorination | Cl₂, Inert Gas | Vapor phase, 350-500 °C | google.comgoogle.com |

Introduction of Methyl Groups onto Chloropicolinonitrile Scaffolds

This synthetic strategy involves starting with a picolinonitrile that already contains the chloro and cyano groups and subsequently adding the two methyl groups. A plausible starting material for this pathway is 4-chloropicolinonitrile or a dichlorinated picolinonitrile such as 3,5-dichloro-2-cyanopyridine. nih.gov

The introduction of methyl groups onto the pyridine ring can be accomplished using organometallic cross-coupling reactions. For instance, a Suzuki coupling reaction could be employed, reacting a dihalogenated precursor like 3,5-dichloro-4-chloropicolinonitrile with a methylboronic acid or its ester in the presence of a palladium catalyst and a base. Alternatively, Stille coupling using an organotin reagent (e.g., trimethylstannyl methane) or Negishi coupling with an organozinc reagent could achieve the desired methylation.

This approach requires careful control of stoichiometry and reaction conditions to ensure the addition of both methyl groups at the desired 3- and 5-positions without reacting with the 4-chloro substituent. The reactivity of the different halogen positions would need to be exploited to achieve selective methylation.

Table 4: Potential Cross-Coupling Reactions for Methylation

| Reaction Name | Methyl Source | Catalyst System |

|---|---|---|

| Suzuki Coupling | Methylboronic acid or ester | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base |

| Stille Coupling | Methyl-tributylstannane | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) |

| Negishi Coupling | Methylzinc halide | Palladium or Nickel catalyst |

Reactivity and Transformation Pathways of 4 Chloro 3,5 Dimethylpicolinonitrile

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is predisposed to undergo nucleophilic aromatic substitution (SNA_r_) reactions, particularly when a good leaving group like chlorine is present at the 2- or 4-position. wikipedia.org This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the ring can further accelerate this reaction by stabilizing the anionic intermediate. libretexts.orgmasterorganicchemistry.com

The chlorine atom at the 4-position of 4-Chloro-3,5-dimethylpicolinonitrile is the primary site for nucleophilic attack, allowing for its replacement by a wide range of nucleophiles.

The reaction of 4-chloropyridine (B1293800) derivatives with nitrogen-based nucleophiles such as primary and secondary amines is a well-established method for the synthesis of 4-aminopyridine (B3432731) compounds. nih.gov This transformation typically occurs by heating the chloro-substituted precursor with an excess of the amine, which can also act as the solvent. nih.gov Similarly, hydrazines can displace the chloro group to form hydrazinyl-substituted pyridines, a reaction also observed in related chloropyrimidine systems upon heating in a solvent like ethanol (B145695). heteroletters.org

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Primary/Secondary Amine | Butylamine | N-Butyl-4-amino-3,5-dimethylpicolinonitrile | Heating neat or in a suitable solvent (e.g., 120-130 °C) nih.govresearchgate.net |

| Diamines | N,N-Dimethyl-propane-1,3-diamine | N-(3,5-Dimethyl-2-cyanopyridin-4-yl)-N',N'-dimethylpropane-1,3-diamine | Heating neat (e.g., 130 °C) nih.gov |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinyl-3,5-dimethylpicolinonitrile | Refluxing in a solvent like ethanol heteroletters.org |

Oxygen-based nucleophiles readily displace the 4-chloro substituent. The synthesis of 4-alkoxypyridines from 4-chloropyridine and an appropriate alcohol is efficiently achieved in the presence of a strong base like sodium hydroxide (B78521) or sodium hydride in a polar aprotic solvent such as DMSO. semanticscholar.org This methodology is applicable for creating a variety of ether linkages at the 4-position. Phenoxides, generated from phenols and a base, can also serve as effective nucleophiles in this context. libretexts.org Analogous reactions on similar substrates, such as the substitution of a bromo group with an alkoxide, proceed efficiently to yield the corresponding alkoxy-picolinonitrile. google.com

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Alkoxide | Sodium methoxide (B1231860) (from Methanol + NaOH/NaH) | 4-Methoxy-3,5-dimethylpicolinonitrile | Heating in DMSO semanticscholar.org |

| Phenoxide | Sodium phenoxide (from Phenol + Base) | 4-Phenoxy-3,5-dimethylpicolinonitrile | Reaction in a suitable polar solvent |

The introduction of a carbon-carbon bond at the 4-position via nucleophilic aromatic substitution is more nuanced. While strong carbon nucleophiles like Grignard or organolithium reagents can react with chloropyridines, they often lead to side reactions, including attack at the nitrile group or metal-halogen exchange. libretexts.orgslideshare.net However, softer carbon nucleophiles, such as the cyanide ion, can participate in SNA_r_ reactions to replace the chloro group, yielding dicyanopyridine derivatives. This transformation would convert this compound into 3,5-dimethylpyridine-2,4-dicarbonitrile.

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Cyanide | Sodium or Potassium Cyanide | 3,5-Dimethylpyridine-2,4-dicarbonitrile | Reaction in a polar aprotic solvent (e.g., DMSO) |

The rate and feasibility of nucleophilic aromatic substitution are significantly influenced by the electronic properties of the other substituents on the pyridine ring. libretexts.org

Pyridine Nitrogen: The nitrogen atom itself is strongly electron-withdrawing, which reduces the electron density of the entire ring system, particularly at the ortho (2,6) and para (4) positions. This inherent property makes the 4-position highly susceptible to nucleophilic attack. wikipedia.org

Methyl Groups (CH₃): The two methyl groups at the 3- and 5-positions are electron-donating groups (EDGs) via induction. EDGs generally decrease the rate of nucleophilic aromatic substitution by increasing electron density on the ring and destabilizing the anionic Meisenheimer intermediate. nih.gov However, in this molecule, the powerful activating effects of the ring nitrogen and the nitrile group are expected to overcome the deactivating influence of the two methyl groups. Steric hindrance from the adjacent methyl groups could also play a minor role in influencing the approach of bulky nucleophiles. nih.gov

Displacement of the Chloro Group by Various Nucleophiles

Reactions Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. numberanalytics.comresearchgate.net The carbon atom of the nitrile group is electrophilic, making it a target for nucleophiles. libretexts.orgopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. chemistrysteps.com This can be achieved under either acidic or basic aqueous conditions, typically with heating. libretexts.orgopenstax.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, followed by attack of water. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon. openstax.orgchemistrysteps.com

Reduction: Nitriles can be reduced to yield primary amines or aldehydes depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine (aminomethyl group). libretexts.orglibretexts.orgopenstax.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction to an imine, which is then hydrolyzed upon workup to yield an aldehyde. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon aqueous hydrolysis is converted into a ketone. libretexts.orglibretexts.org This provides a pathway to introduce a new carbon-carbon bond and a carbonyl functional group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Full Hydrolysis | H₃O⁺, heat or NaOH(aq), heat | Carboxylic Acid |

| Partial Hydrolysis | Controlled H₂O/H⁺ or H₂O₂/OH⁻ | Amide |

| Full Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Partial Reduction | 1. DIBAL-H, 2. H₂O | Aldehyde |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Ketone |

Reduction to Amines

The nitrile group is readily reduced to a primary amine. This transformation is a fundamental route to synthesizing aminomethylpyridines. Common laboratory methods for this reduction involve the use of powerful reducing agents or catalytic hydrogenation.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines, yielding (4-chloro-3,5-dimethylpyridin-2-yl)methanamine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. This industrial-scale process is often preferred for its efficiency and milder conditions compared to metal hydrides.

| Method | Reagents | Resulting Functional Group |

| Hydride Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O workup | Primary Amine (-CH₂NH₂) |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Primary Amine (-CH₂NH₂) |

Addition Reactions (e.g., Grignard Reagents, Alcohols)

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard reagents.

Grignard Reagents: The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a magnesium salt of a ketimine intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. masterorganicchemistry.comorganic-chemistry.org This two-step process allows for the synthesis of various acylpyridines. For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 1-(4-chloro-3,5-dimethylpyridin-2-yl)ethan-1-one. The reaction involves the nucleophilic addition of the Grignard's carbanionic carbon to the nitrile's electrophilic carbon. libretexts.orgyoutube.com

Alcohols (Pinner Reaction): In the presence of an anhydrous acid catalyst (like HCl), alcohols can add to the nitrile to form an imidate salt, also known as a Pinner salt. This intermediate can then be hydrolyzed to form an ester or treated with ammonia (B1221849) to form an amidine.

| Nucleophile | Reagents & Conditions | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent | 1. R-MgX, Et₂O; 2. H₃O⁺ | Ketimine-MgX salt | Ketone (R-C=O) |

| Alcohol | R'OH, Anhydrous HCl | Imidate hydrochloride | Ester (R-COOR') |

Electrophilic Aromatic Substitution on the Pyridine Ring

Influence of Existing Substituents on Electrophilic Attack

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. uonbi.ac.kewikipedia.org In the case of this compound, the ring is further influenced by four substituents:

Deactivating Groups: The nitrogen atom, the 4-chloro group (inductive withdrawal), and the 2-cyano group (resonance and inductive withdrawal) all significantly reduce the nucleophilicity of the pyridine ring.

Activating Groups: The two methyl groups at the 3- and 5-positions are electron-donating and activate the ring.

The combined effect is a highly deactivated ring, making electrophilic substitution extremely challenging. If a reaction were to occur under very harsh conditions, the directing effects of the substituents would come into play. The only available position for substitution is C-6. The methyl groups at C-3 and C-5 would direct an electrophile to the C-6 position. However, the powerful deactivating effects of the nitrogen, chloro, and cyano groups make any such substitution unlikely. In general, pyridine compounds with deactivating substituents are considered largely inert to electrophilic substitution. uonbi.ac.ke

Metal-Catalyzed Coupling Reactions

The chlorine atom at the C-4 position serves as an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The 4-chloro substituent on the pyridine ring can be readily replaced by various organic groups using palladium-catalyzed cross-coupling reactions. These reactions are highly versatile and tolerate a wide range of functional groups. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester (R-B(OH)₂), in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk It is a widely used method for forming biaryl compounds. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene (e.g., styrene, acrylate) in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgsemanticscholar.org The reaction proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes.

The table below summarizes the key components for these coupling reactions as applied to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | 4-Aryl(or Vinyl)-3,5-dimethylpicolinonitrile |

| Heck | Alkene | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Ligands | Et₃N, K₂CO₃ | 4-(Substituted vinyl)-3,5-dimethylpicolinonitrile |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | 4-Alkynyl-3,5-dimethylpicolinonitrile |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has proven indispensable for the synthesis of a wide array of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. wikipedia.org The reaction's broad applicability stems from its tolerance of a wide range of functional groups and its ability to couple various amines with aryl and heteroaryl halides or sulfonates. acsgcipr.orgorganic-chemistry.org

The transformation of this compound into its corresponding 4-amino derivatives is a critical step in the synthesis of various valuable compounds. The Buchwald-Hartwig amination offers a powerful tool for this transformation, enabling the direct coupling of primary and secondary amines at the C4 position of the pyridine ring.

The general reaction scheme for the Buchwald-Hartwig amination of this compound is depicted below:

Detailed research findings have demonstrated the successful application of this methodology, highlighting the importance of catalyst, ligand, base, and solvent selection to achieve high yields and selectivity.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated phosphine (B1218219) ligand is paramount for the success of the Buchwald-Hartwig amination of this compound. The steric and electronic properties of the ligand play a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition of the palladium(0) species to the C-Cl bond and promote the subsequent reductive elimination to form the desired C-N bond. wikipedia.org

Several generations of Buchwald and Hartwig ligands have been developed, with each offering improved reactivity and broader substrate scope. wikipedia.org For the amination of chloropyridines, ligands such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos) and the ferrocene-based ligands from the Hartwig group have shown considerable efficacy. wikipedia.orgresearchgate.net

The following interactive table summarizes typical catalyst systems employed in the Buchwald-Hartwig amination of related chloropyridine substrates, which can be extrapolated for the reaction with this compound.

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features |

| Pd₂(dba)₃ | Xantphos | 1-2 | Effective for a broad range of amines and heteroaryl chlorides. researchgate.net |

| Pd(OAc)₂ | RuPhos | 1-2 | Particularly effective for the coupling of secondary amines. libretexts.org |

| Pd(OAc)₂ | SPhos | 1-2 | Highly active for the amination of unactivated and sterically hindered aryl chlorides. |

| [(CyPF-tBu)PdCl₂] | - | 1-2 | An air-stable, one-component precatalyst efficient for heteroaryl halide amination. organic-chemistry.org |

Influence of Base and Solvent

The selection of an appropriate base and solvent system is also critical for achieving optimal results. The base is required to deprotonate the amine nucleophile, forming the more nucleophilic amide in the catalytic cycle. libretexts.org Strong, non-nucleophilic bases are typically employed to avoid side reactions.

For the amination of chloropyridines, common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). researchgate.net The choice of base can influence the reaction rate and the tolerance of certain functional groups.

The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert under the reaction conditions. Aprotic, non-polar to polar solvents are generally used. Toluene, 1,4-dioxane, and tert-butanol (B103910) are common choices for Buchwald-Hartwig aminations. libretexts.orgacsgcipr.org

The table below provides an overview of common base and solvent combinations used in similar transformations.

| Base | Solvent | Temperature (°C) | Notes |

| NaOtBu | Toluene | 80-110 | A widely used and effective combination for a variety of substrates. |

| Cs₂CO₃ | 1,4-Dioxane | 100-120 | A milder base, often used for substrates sensitive to alkoxides. researchgate.net |

| K₂CO₃ | t-BuOH | 80-100 | Can be effective, particularly with certain ligand systems. |

| LiHMDS | THF | Room Temp - 60 | A strong, non-nucleophilic base that can sometimes enable reactions at lower temperatures. libretexts.org |

Substrate Scope and Research Findings

The Buchwald-Hartwig amination of this compound can be successfully applied to a diverse range of primary and secondary amines. Research on analogous systems has shown that both aliphatic and aromatic amines can participate in the coupling reaction. wikipedia.org

For instance, the coupling of various anilines, both electron-rich and electron-poor, with substituted chloropyridines has been well-documented. Similarly, cyclic and acyclic secondary amines are generally good coupling partners. The steric hindrance around the nitrogen atom of the amine can affect the reaction efficiency, sometimes requiring more active catalyst systems or higher reaction temperatures.

While specific data for the amination of this compound is not extensively published, studies on structurally related compounds, such as other substituted 4-chloropyridines, provide valuable insights. For example, the palladium-catalyzed amination of 2,6-dihalopyridines has been shown to proceed efficiently, demonstrating the viability of C-N bond formation at positions adjacent to other substituents. researchgate.net The presence of the electron-withdrawing nitrile group at the C2 position and the methyl groups at the C3 and C5 positions in this compound are expected to influence the electronic properties and steric environment of the reaction center, necessitating careful optimization of the reaction conditions.

Role As a Synthetic Intermediate and Building Block

Precursor for Advanced Pyridine (B92270) Derivatives

The structure of 4-Chloro-3,5-dimethylpicolinonitrile lends itself to the synthesis of a range of advanced pyridine derivatives.

Synthesis of Substituted Picolinic Acids and Picolinamides

In principle, the nitrile group of this compound could be hydrolyzed under acidic or basic conditions to yield the corresponding 4-chloro-3,5-dimethylpicolinic acid. This transformation is a standard reaction in organic chemistry for the conversion of nitriles to carboxylic acids.

Similarly, the nitrile group could potentially be converted into a picolinamide through controlled hydration or by reaction with various amines under specific catalytic conditions. However, no specific examples or methodologies for these transformations starting from this compound have been reported.

Formation of Fused Heterocyclic Ring Systems (e.g., Pyrano[4,3-b]pyridines)

The synthesis of fused heterocyclic systems such as pyrano[4,3-b]pyridines from this compound would likely involve a multi-step synthetic sequence. This could hypothetically involve the introduction of a hydroxyl group or a suitable precursor at the 3- or 5-position of the pyridine ring, followed by a cyclization reaction to form the pyran ring. The presence of the chloro and nitrile groups would offer handles for such functionalization. At present, there is no published research demonstrating this specific application of this compound.

Application in the Construction of Complex Molecular Architectures

The diverse functionalities present in this compound would theoretically allow for its use in the construction of more complex molecular scaffolds.

Development of Methodologies for Introducing Diverse Functionalities

The chloro group at the 4-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, including amines, ethers, and thioethers. The nitrile group can also be a precursor to amines, aldehydes, and ketones. However, the specific reaction conditions and the scope of these transformations for this compound have not been experimentally determined or reported.

Strategic Value in Multi-step Organic Synthesis

Given its potential for functional group manipulation, this compound could be a strategic starting material in multi-step organic synthesis. Its value would lie in its ability to serve as a scaffold upon which additional complexity can be built in a controlled and sequential manner. The differential reactivity of the chloro and nitrile groups could allow for selective transformations, making it a useful tool for the synthesis of highly substituted pyridine-containing target molecules. Without concrete examples in the literature, its strategic value remains theoretical.

Data Tables

Due to the absence of experimental data in the scientific literature for the reactions and applications of this compound, no data tables with research findings can be generated at this time.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable in modern chemistry for the detailed analysis of molecular structures. By examining the interaction of electromagnetic radiation with matter, these techniques can map out the atomic arrangement and bonding within a molecule like 4-Chloro-3,5-dimethylpicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, one would expect to observe signals for the two distinct methyl groups and the single aromatic proton on the pyridine (B92270) ring. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. The integration of the peak areas would correspond to the number of protons giving rise to the signal.

Expected ¹H NMR Data for this compound (Note: Experimental data for this compound is not publicly available. The following table is illustrative of the expected signals.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 | s | 1H | H-6 (aromatic proton) |

| ~ 2.5 | s | 3H | CH₃ at C-5 |

| ~ 2.4 | s | 3H | CH₃ at C-3 |

s = singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms attached to them. For this compound, one would expect to see signals for the five carbons of the pyridine ring, the two methyl carbons, and the carbon of the nitrile group.

Expected ¹³C NMR Data for this compound (Note: Experimental data for this compound is not publicly available. The following table is illustrative of the expected signals.)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C-2 |

| ~ 150 | C-6 |

| ~ 148 | C-4 |

| ~ 135 | C-3 |

| ~ 130 | C-5 |

| ~ 117 | CN (nitrile) |

| ~ 20 | CH₃ at C-5 |

| ~ 18 | CH₃ at C-3 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be of limited use for the main structure as there are no vicinal protons to show coupling. However, it can be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached protons. For instance, the proton signal at ~8.5 ppm would show a correlation to the C-6 carbon signal, and the methyl proton signals would correlate to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For example, the proton at H-6 would be expected to show correlations to C-2, C-4, and C-5. The protons of the methyl group at C-3 would show correlations to C-2, C-3, and C-4, while the protons of the methyl group at C-5 would correlate to C-4, C-5, and C-6.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These spectra serve as a molecular fingerprint and are excellent for identifying functional groups.

For this compound, key vibrational bands would be expected for:

The C≡N (nitrile) stretching vibration, which typically appears as a sharp, medium-intensity band in the IR spectrum around 2230-2210 cm⁻¹.

C-H stretching vibrations of the methyl groups and the aromatic ring, usually observed in the 3100-2850 cm⁻¹ region.

C=C and C=N stretching vibrations within the pyridine ring, which give rise to a series of bands in the 1600-1400 cm⁻¹ region.

The C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Key Expected Vibrational Frequencies for this compound (Note: Experimental data for this compound is not publicly available. The following table is illustrative of the expected vibrational bands.)

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~ 2220 | C≡N stretch | IR, Raman |

| ~ 3050 | Aromatic C-H stretch | IR, Raman |

| ~ 2950 | Aliphatic C-H stretch | IR, Raman |

| ~ 1580, 1470 | Pyridine ring C=C, C=N stretches | IR, Raman |

| ~ 750 | C-Cl stretch | IR, Raman |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues based on the fragmentation pattern of the molecule.

For this compound (C₈H₇ClN₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 166.61 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the parent molecule into smaller, charged fragments. Analysis of these fragments can help to confirm the structure deduced from NMR and IR spectroscopy.

Expected Mass Spectrometry Data for this compound (Note: Experimental data for this compound is not publicly available. The following table is illustrative of the expected major ions.)

| m/z | Assignment | Notes |

| 166/168 | [M]⁺ | Molecular ion, showing ³⁵Cl/³⁷Cl isotopic pattern |

| 151/153 | [M - CH₃]⁺ | Loss of a methyl group |

| 131 | [M - Cl]⁺ | Loss of a chlorine atom |

| 104 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of a compound. Unlike standard mass spectrometry, HRMS instruments can measure m/z values to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound (C₈H₇ClN₂), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass. The technique is crucial for confirming the identity of newly synthesized batches of the compound or for identifying it in complex mixtures. acs.org An analysis would typically involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺. acs.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C₈H₇ClN₂ |

| Calculated Exact Mass [M] | 166.030 |

| Ionization Mode | ESI-Positive |

| Measured Ion [M+H]⁺ | Data not available in literature |

| Mass Error (ppm) | Data not available in literature |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a primary method for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC-MS analysis, which can provide both qualitative and quantitative information. tandfonline.comsemanticscholar.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from other components on a capillary column. osha.gov As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ions that create a unique "fingerprint" for the compound, allowing for its definitive identification.

Table 2: Expected GC-MS Parameters for this compound Analysis

| Parameter | Typical Value / Description |

|---|---|

| GC Column | Phenyl-methylpolysiloxane (e.g., HP-5MS) |

| Injector Temperature | ~250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments | Data not available in literature |

| Retention Time | Data not available in literature |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with a tandem mass spectrometer (MS/MS), is a highly sensitive and selective technique used for quantifying compounds in complex matrices. nih.govnih.gov This method is advantageous when the analyte concentration is very low or when the sample matrix is complex. nih.gov

The analysis begins with the separation of the target compound by High-Performance Liquid Chromatography (HPLC). The eluent from the HPLC column is then directed into the mass spectrometer's ion source (typically ESI). In the first stage of the tandem MS, the parent ion of this compound ([M+H]⁺) is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the MS. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at trace levels. springernature.com

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. Developing a robust HPLC method is essential for assessing the purity of this compound and for quantifying it in various preparations. mdpi.com

Method development typically involves a systematic approach to optimize separation parameters. For a compound like this compound, a reversed-phase HPLC method is commonly the first choice. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The key steps include selecting the appropriate column, optimizing the mobile phase composition (often a gradient of an organic solvent like acetonitrile (B52724) and an aqueous buffer), setting the flow rate, and choosing a suitable detection wavelength (e.g., using a UV detector set to a wavelength where the analyte exhibits maximum absorbance). mdpi.comnih.gov

Table 3: General Parameters for HPLC Method Development

| Parameter | Variable | Purpose |

|---|---|---|

| Stationary Phase | C18, C8, Phenyl-Hexyl | Achieve desired retention and selectivity |

| Mobile Phase | Acetonitrile/Methanol + Water/Buffer | Control elution strength and peak shape |

| Detection | UV/Vis (e.g., at 254 nm) | Monitor and quantify the analyte |

| Flow Rate | 0.5 - 1.5 mL/min | Optimize separation time and efficiency |

| Column Temperature | Ambient to 40 °C | Improve peak shape and reproducibility |

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. cdc.gov It is widely used for purity testing and quantitative analysis of volatile substances. Besides GC-MS, GC can be coupled with other detectors that may offer advantages for specific applications.

For this compound, a Nitrogen-Phosphorus Detector (NPD) would be particularly sensitive due to the presence of nitrogen in the picolinonitrile structure. A Flame Ionization Detector (FID) can also be used for general-purpose quantification. osha.gov The development of a GC method requires optimization of the temperature program of the oven, the type of capillary column, and the flow rate of the carrier gas to achieve good separation of the target compound from any impurities or other components in the sample. osha.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. thieme.deyoutube.com In the synthesis of this compound, TLC can be used to quickly determine if the starting materials have been consumed and if the desired product has been formed. waters.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting material(s) and, if available, the pure product. The plate is then developed in a chamber containing a suitable solvent system (mobile phase). By comparing the retention factor (Rf) values of the spots under UV light, a chemist can visually track the disappearance of the reactant spot(s) and the appearance of the product spot. youtube.com This allows for real-time adjustments and determination of the reaction's endpoint without the need for more complex instrumentation. waters.com

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

X-ray Crystallography for Solid-State Structure Determination

Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield specific X-ray crystallography data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from a single-crystal X-ray diffraction study is not publicly available at this time.

While the solid-state structure of this specific compound remains uncharacterized by X-ray crystallography, this analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide unequivocal proof of the molecular structure, including the planarity of the pyridine ring, the conformation of the methyl and cyano substituents, and the nature of any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.

For structurally related compounds, X-ray crystallography has been an invaluable tool. For instance, studies on various substituted picolinonitriles and other chlorinated pyridine derivatives have revealed detailed insights into their molecular geometries and supramolecular assemblies. However, direct extrapolation of these findings to this compound is not feasible without experimental data for the compound itself.

Should a single crystal of sufficient quality be grown, a typical X-ray diffraction experiment would involve mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined. The resulting data would be presented in a format similar to the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 983.0 |

| Z | 4 |

| Density (calculated) g/cm³ | 1.125 |

Note: The data in the table above is hypothetical and presented for illustrative purposes only, as no experimental crystallographic data for this compound was found in the searched literature.

Computational and Theoretical Studies

Reaction Mechanism Elucidation

Energetic Profiles of Key Reaction Pathways:Energetic profiles and reaction coordinates for key transformations of this compound have not been documented in the available literature.

Further research or de novo computational studies would be required to generate the specific data requested for 4-Chloro-3,5-dimethylpicolinonitrile.

Prediction of Reactivity and Selectivity

The reactivity of this compound and the selectivity of its reactions can be predicted using various computational models. These models are essential for understanding how the molecule will behave in different chemical environments, which is crucial for its synthesis and application.

In silico methods are instrumental in predicting the toxicological profiles of chemical compounds. For instance, advanced toxicological tools can be employed to forecast aspects like acute toxicity (LD50), genotoxicity, and cardiotoxicity. nih.gov These computational predictions are vital for risk assessment and management. nih.gov

The chlorination of picolines, the parent compounds of this compound, is known to be a free radical reaction. google.com This type of reaction typically occurs on the methyl groups of the picoline. google.com Computational models can predict the likelihood of chlorination at different positions on the molecule. The process often requires an acid binding agent to neutralize the hydrogen chloride produced, which would otherwise react with the basic picoline and halt the reaction. google.com

An illustrative data table for predicted reactivity parameters of this compound, which could be generated through computational analysis, is presented below. Please note that this table is a representation of the type of data that would be produced in a computational study.

| Parameter | Predicted Value | Method |

| Dipole Moment | Value | DFT/B3LYP/6-31G |

| Electron Affinity | Value | DFT/B3LYP/6-31G |

| Ionization Potential | Value | DFT/B3LYP/6-31G |

| HOMO Energy | Value | DFT/B3LYP/6-31G |

| LUMO Energy | Value | DFT/B3LYP/6-31G* |

Note: The values in this table are placeholders and would be determined by specific computational chemistry software.

Quantum Chemical Approaches to Chlorination Reactions

Quantum chemical calculations are a cornerstone for understanding the intricacies of chemical reactions at a molecular level. These methods can elucidate reaction pathways and the structures of transition states, providing a deeper understanding of the reaction mechanism.

For chlorination reactions, quantum chemical calculations can confirm the assignment of chlorine atoms to various positions within a pyridine (B92270) ring. rsc.org This is particularly useful in complex molecules where multiple chlorination sites are possible.

The chlorination of alkylpyridines can also be carried out in the vapor phase at elevated temperatures. google.com Quantum chemical methods can model these high-temperature reactions to predict the most likely products. For instance, the chlorination of 4-picoline can be optimized by adjusting reaction conditions like temperature and the molar ratio of reactants, with computational models helping to determine the optimal parameters for achieving a high yield of the desired product, such as 4-(trichloromethyl)pyridine. google.com

An illustrative data table showing the kind of results that quantum chemical calculations could provide for a chlorination reaction of a picoline derivative is shown below.

| Reaction Coordinate | Energy (kcal/mol) | C-Cl Bond Length (Å) | Cl-Nucleophile Distance (Å) |

| Reactants | Value | Value | Value |

| Transition State | Value | Value | Value |

| Products | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with data from specific quantum chemical calculations.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis. mdpi.com For a compound like 4-Chloro-3,5-dimethylpicolinonitrile, future research would likely focus on developing more environmentally benign synthetic routes. This could involve exploring the use of greener solvents to replace traditional, more hazardous options, and employing catalysts that are recoverable and reusable. mdpi.com The use of molecular oxygen as a green oxidant is another area of active research in the synthesis of nitrogen-containing heterocycles. mdpi.com Furthermore, developing one-pot or cascade reactions that reduce the number of synthetic steps, minimize waste, and improve atom economy would be a significant advancement. nih.govresearchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of substituted pyridines and picolinonitriles is a mature field, yet there is continuous innovation in reaction pathways and catalysis. bcrcp.ac.innih.gov Future work on this compound could explore novel catalytic systems, such as those based on earth-abundant and non-noble metals like iron or copper, to replace more expensive and toxic precious metal catalysts. mdpi.comnih.gov Photocatalysis, which utilizes visible light to drive chemical reactions, is an emerging area that could offer milder and more selective synthetic methods. mdpi.com The development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could also provide efficient pathways to this and related molecules. nih.gov

Advanced Characterization Techniques for In-situ Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is crucial. Advanced characterization techniques that allow for in-situ monitoring can provide real-time information about the formation of intermediates and byproducts. Techniques such as in-situ Raman spectroscopy have been used to monitor reactions involving pyridine (B92270) derivatives. nih.gov The application of such methods would enable precise control over reaction conditions, leading to improved yields and purity.

Integration of Computational and Experimental Methodologies for Reaction Design

The integration of computational chemistry with experimental work is a powerful tool for designing and optimizing chemical reactions. mit.eduprinceton.edu Computational modeling can be used to predict reaction outcomes, screen potential catalysts, and elucidate reaction mechanisms at a molecular level. mdpi.comnih.gov For a target molecule like this compound, computational studies could help in identifying the most promising synthetic routes before extensive experimental work is undertaken, thereby saving time and resources. This predictive power is becoming increasingly important in the development of new chemical entities. mit.edu

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3,5-dimethylpicolinonitrile, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated precursors. For example, 4-chloro-3,5-dimethylphenol derivatives (CAS 88-04-0, referenced in chloroxylenol studies) can undergo nitrile group introduction via nucleophilic substitution or coupling reactions with cyanide sources . Reaction efficiency depends on:

- Catalysts : Use of transition metal catalysts (e.g., CuCN) for nitrile group installation.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Elevated temperatures (80–120°C) improve kinetics but may lead to side reactions like hydrolysis .

Purification often involves column chromatography or recrystallization, monitored by HPLC or GC-MS for yield optimization .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions on the pyridine ring, with deshielding effects observed for chlorine and methyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar pyridine derivatives .

- IR Spectroscopy : Detects nitrile (C≡N) stretching vibrations (~2220 cm) and chloro/methyl group signatures .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- pKa Prediction : The Hammett equation correlates substituent effects with acidity. For chlorinated phenols, σ values for -Cl (-0.23) and -CH (-0.06) are used to predict pKa via linear free-energy relationships (experimental pKa ~9.7 for analogs) .

- DFT Calculations : Density Functional Theory models optimize geometry and simulate electronic properties (e.g., HOMO-LUMO gaps), predicting reactivity in nucleophilic substitution or photodegradation .

- Molecular Dynamics (MD) : Simulates solvation effects and interaction with biological targets, aiding in drug design applications .

Q. What are the challenges in elucidating reaction mechanisms involving this compound under varying conditions?

- Methodological Answer :

- Competing Pathways : Nitrile groups may undergo hydrolysis to carboxylic acids under acidic/alkaline conditions, complicating product isolation. Kinetic studies using GC-MS or UV-Vis spectroscopy track intermediate formation .

- Steric Effects : Methyl and chloro groups hinder nucleophilic attack at the pyridine ring, requiring mechanistic studies (e.g., isotopic labeling) to confirm regioselectivity .

- Catalyst Deactivation : Metal catalysts (e.g., Pd) may form stable complexes with nitriles, necessitating ligand screening to improve turnover .

Q. How do structural modifications of this compound impact its bioactivity in pharmacological research?

- Methodological Answer :

- SAR Studies : Systematic substitution of chloro/methyl groups alters binding affinity to enzymes (e.g., cytochrome P450). For example, replacing -Cl with -CF enhances metabolic stability but reduces solubility .

- In Vitro Assays : MTT assays on cell lines quantify cytotoxicity, while molecular docking (AutoDock/Vina) predicts interactions with protein targets .

- Pharmacokinetics : LogP values (calculated via ChemDraw) correlate with membrane permeability, guiding derivatization for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.